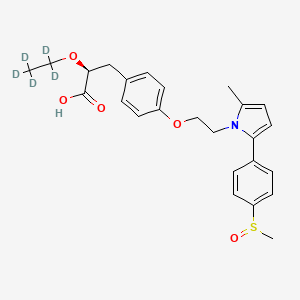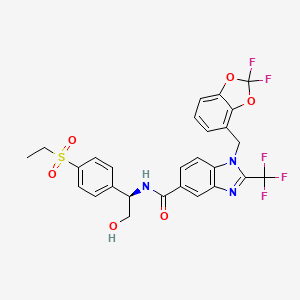
ROR|At modulator 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ROR|At modulator 5: is a compound that targets the retinoic acid receptor-related orphan receptor gamma-t (RORγt), a member of the nuclear receptor superfamily. RORγt is a transcription factor involved in the differentiation of T helper 17 (Th17) cells and the production of the pro-inflammatory cytokine interleukin 17 (IL-17). This compound has gained significant attention due to its potential therapeutic applications in autoimmune diseases and cancer .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ROR|At modulator 5 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the desired structural modifications and the availability of starting materials .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms .
化学反応の分析
Types of Reactions: ROR|At modulator 5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. These products can include various derivatives and analogs of this compound with different biological activities .
科学的研究の応用
Chemistry: In chemistry, ROR|At modulator 5 is used as a tool compound to study the structure-activity relationships of RORγt modulators. It helps in understanding the binding interactions and the effects of structural modifications on biological activity .
Biology: In biology, this compound is used to investigate the role of RORγt in the differentiation and function of Th17 cells. It helps in elucidating the molecular mechanisms underlying autoimmune diseases and inflammatory responses .
Medicine: In medicine, this compound has potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. It is also being explored for its anticancer properties .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at identifying new therapeutic agents targeting RORγt. It serves as a lead compound for the development of more potent and selective modulators .
作用機序
The mechanism of action of ROR|At modulator 5 involves binding to the ligand-binding domain of RORγt, leading to conformational changes that affect the receptor’s transcriptional activity. This binding can either activate or inhibit the receptor, depending on the nature of the modulator (agonist or inverse agonist). The molecular targets and pathways involved include the regulation of IL-17 production and the modulation of Th17 cell differentiation .
類似化合物との比較
Secukinumab: An IL-17 antibody used in the treatment of autoimmune diseases.
Ixekizumab: Another IL-17 antibody with similar therapeutic applications.
Brodalumab: An IL-17 receptor antibody used for similar indications
Uniqueness: ROR|At modulator 5 is unique in its ability to directly target RORγt, offering a different mechanism of action compared to IL-17 antibodies. This direct modulation of RORγt provides an alternative therapeutic approach with potential advantages in terms of specificity and efficacy .
特性
分子式 |
C27H22F5N3O6S |
|---|---|
分子量 |
611.5 g/mol |
IUPAC名 |
1-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]-N-[(1R)-1-(4-ethylsulfonylphenyl)-2-hydroxyethyl]-2-(trifluoromethyl)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C27H22F5N3O6S/c1-2-42(38,39)18-9-6-15(7-10-18)20(14-36)33-24(37)16-8-11-21-19(12-16)34-25(26(28,29)30)35(21)13-17-4-3-5-22-23(17)41-27(31,32)40-22/h3-12,20,36H,2,13-14H2,1H3,(H,33,37)/t20-/m0/s1 |
InChIキー |
QOQQXGOQPMUGSD-FQEVSTJZSA-N |
異性体SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)[C@H](CO)NC(=O)C2=CC3=C(C=C2)N(C(=N3)C(F)(F)F)CC4=C5C(=CC=C4)OC(O5)(F)F |
正規SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(CO)NC(=O)C2=CC3=C(C=C2)N(C(=N3)C(F)(F)F)CC4=C5C(=CC=C4)OC(O5)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


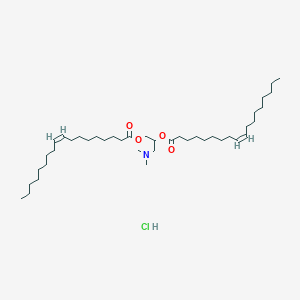
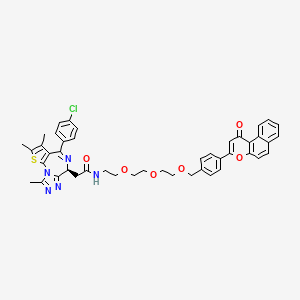

![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride](/img/structure/B15145210.png)
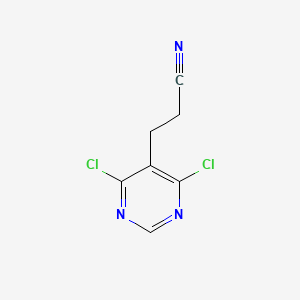
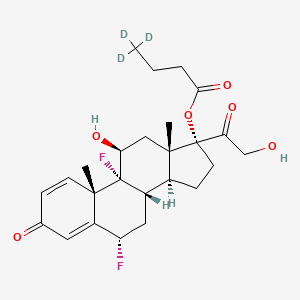
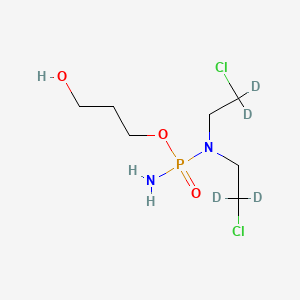
![4-(diphenylphosphanyl)-2-[(diphenylphosphanyl)methyl]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B15145252.png)
![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
![(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one](/img/structure/B15145279.png)
![2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15145283.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid](/img/structure/B15145287.png)
